Comprehensive Technical Profiling of Ethyl (4-tert-butylphenoxy)acetate: Synthesis, Physicochemical Properties, and Pharmacological Applications
Comprehensive Technical Profiling of Ethyl (4-tert-butylphenoxy)acetate: Synthesis, Physicochemical Properties, and Pharmacological Applications
Executive Summary
Ethyl (4-tert-butylphenoxy)acetate (CAS: 3344-19-2) is a highly functionalized aromatic ester that serves as a critical intermediate in organic synthesis and drug development[1]. Structurally characterized by a bulky tert-butyl group in the para position of a phenoxyacetic acid ethyl ester scaffold, this compound is primarily utilized as a lipophilic prodrug or synthetic precursor[2]. Upon intracellular hydrolysis, it yields 4-tert-butylphenoxyacetic acid, a bioactive moiety known for its modulation of Peroxisome Proliferator-Activated Receptors (PPARs) and historical applications in plant growth regulation[3].
This whitepaper provides an authoritative, deep-dive analysis into the physicochemical profiling, self-validating synthetic methodologies, and biological signaling pathways associated with this compound.
Physicochemical Profiling & Structural Causality
The molecular architecture of Ethyl (4-tert-butylphenoxy)acetate dictates its behavior in both synthetic environments and biological assays. The inclusion of the tert-butyl group significantly increases the steric hindrance around the aromatic ring, which dictates its receptor-binding kinetics, while the ethyl ester acts as a transient protecting group that enhances membrane permeability[2].
Quantitative Data Summary
| Property | Value | Causality / Technical Significance |
| CAS Number | 3344-19-2 | Unique chemical registry identifier[1]. |
| Molecular Formula | C14H20O3 | Defines the stoichiometry and elemental composition[2]. |
| Monoisotopic Mass | 236.14125 Da | Critical exact mass for High-Resolution Mass Spectrometry (HRMS) validation[2]. |
| LogP (Predicted) | ~3.9 | High lipophilicity driven by the tert-butyl and ethyl groups, ensuring rapid passive diffusion across phospholipid bilayers[2]. |
| Structural Features | p-tert-butyl, ethyl ester | The ester masks the polar carboxylic acid, acting as a prodrug moiety. The tert-butyl group anchors the molecule in lipophilic receptor pockets[3]. |
Synthetic Methodology: Williamson Ether Synthesis
The most robust method for synthesizing Ethyl (4-tert-butylphenoxy)acetate is via a base-catalyzed Williamson ether synthesis. As an Application Scientist, it is crucial to design a protocol that is not only high-yielding but also self-validating—meaning the process contains built-in checkpoints to ensure chemical integrity.
Step-by-Step Experimental Protocol
Step 1: Deprotonation (In-situ Phenoxide Generation)
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Action: Dissolve 1.0 equivalent of 4-tert-butylphenol in anhydrous N,N-Dimethylformamide (DMF). Add 1.5 equivalents of finely ground, anhydrous Potassium Carbonate (K₂CO₃). Stir at room temperature for 30 minutes.
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Causality: K₂CO₃ is a mild, non-nucleophilic base that quantitatively deprotonates the phenol to form a highly reactive phenoxide nucleophile. Anhydrous conditions are mandatory to prevent the competitive hydrolysis of the alkyl halide in the subsequent step.
Step 2: Alkylation & Catalysis
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Action: Cool the reaction vessel to 0°C. Dropwise, add 1.1 equivalents of Ethyl Bromoacetate. Introduce 0.1 equivalents of Potassium Iodide (KI). Heat the reaction to 60°C.
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Causality: The addition of KI facilitates an in situ Finkelstein reaction. The iodide ion displaces the bromide, converting ethyl bromoacetate into the highly reactive ethyl iodoacetate. This dramatically accelerates the S_N2 nucleophilic attack by the phenoxide anion, driving the reaction to completion while minimizing thermal degradation.
Step 3: Reaction Monitoring (Self-Validation Checkpoint)
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Action: Monitor the reaction via Thin Layer Chromatography (TLC) using an 8:2 Hexane:Ethyl Acetate mobile phase.
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Causality: The starting phenol is highly polar (lower R_f), while the ester product is lipophilic (higher R_f). The complete disappearance of the lower spot validates the quantitative conversion of the nucleophile.
Step 4: Isolation & Purification
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Action: Quench the reaction with ice-cold distilled water. Extract the aqueous mixture three times with Ethyl Acetate. Wash the combined organic layers with 1M NaOH, followed by brine. Dry over MgSO₄ and concentrate under reduced pressure.
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Causality: The critical 1M NaOH wash acts as a chemical filter. It deprotonates any unreacted 4-tert-butylphenol, forcing it into the aqueous waste layer, while the neutral ester product remains safely in the organic phase, ensuring >95% crude purity.
Workflow of Williamson ether synthesis for the target compound.
Biological & Pharmacological Relevance
While Ethyl (4-tert-butylphenoxy)acetate is chemically stable, its primary value in drug development lies in its function as a prodrug .
Mechanism of Action: Prodrug Activation and PPAR Modulation
In in vitro cell-based assays or in vivo models, the administration of the free carboxylic acid (4-tert-butylphenoxyacetic acid) often suffers from poor cellular uptake due to its negative charge at physiological pH[4]. By utilizing the ethyl ester variant, researchers exploit the molecule's high LogP (~3.9) to achieve rapid passive diffusion across the cell membrane[2].
Once in the cytoplasm, ubiquitous intracellular esterases cleave the ester bond, releasing the active 4-tert-butylphenoxyacetic acid[3]. This active moiety is a structural analog to classical fibrate drugs (e.g., clofibrate, fenofibrate). The bulky tert-butyl group perfectly occupies the lipophilic binding pocket of Peroxisome Proliferator-Activated Receptors (PPARα/γ). Binding induces a conformational change in the receptor, leading to heterodimerization with the Retinoid X Receptor (RXR). This complex translocates to the nucleus, binds to Peroxisome Proliferator Response Elements (PPREs), and modulates the transcription of genes involved in lipid metabolism and adipogenesis[3].
Prodrug activation and PPAR signaling pathway modulation.
Analytical Characterization Standards
To ensure scientific integrity before utilizing Ethyl (4-tert-butylphenoxy)acetate in downstream applications, the following analytical validations must be performed:
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LC-HRMS (Liquid Chromatography - High-Resolution Mass Spectrometry):
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Protocol: Run the sample in positive electrospray ionization (ESI+) mode.
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Validation: Look for the protonated adduct
at m/z 237.1485 and the sodium adduct at m/z 259.1305[2]. The presence of these exact masses confirms the molecular formula C14H20O3.
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¹H-NMR (Proton Nuclear Magnetic Resonance):
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Validation: The spectrum in CDCl₃ must show a distinct 9-proton singlet at ~1.3 ppm corresponding to the tert-butyl group, a 3-proton triplet and 2-proton quartet for the ethyl ester, a 2-proton singlet for the -O-CH₂- bridge, and two distinct 2-proton doublets in the aromatic region (characteristic of para-substitution).
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References
1.[1] Chemical Properties of Ethyl (4-tert-butylphenoxy)acetate (CAS 3344-19-2), Cheméo, 2.[2] Ethyl (4-tert-butylphenoxy)acetate (C14H20O3), PubChemLite, 3.[3] 4-Tert-butylphenoxyacetic acid | 1798-04-5, BenchChem, 4.[4] Cas 1798-04-5, 4-TERT-BUTYLPHENOXYACETIC ACID, LookChem,
Sources
- 1. Ethyl (4-tert-butylphenoxy)acetate (CAS 3344-19-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. PubChemLite - Ethyl (4-tert-butylphenoxy)acetate (C14H20O3) [pubchemlite.lcsb.uni.lu]
- 3. 4-Tert-butylphenoxyacetic acid | 1798-04-5 | Benchchem [benchchem.com]
- 4. lookchem.com [lookchem.com]
